Fmoc-Hyp(tBu)-OH

Vue d'ensemble

Description

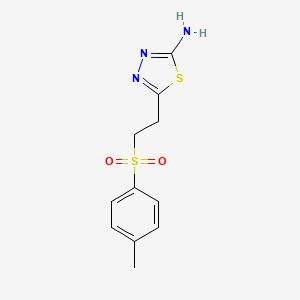

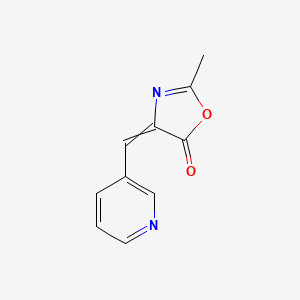

Fmoc-Hyp(tBu)-OH, also known as 9-fluorenylmethoxycarbonyl-4-hydroxyproline tert-butyl ester, is a derivative of hydroxyproline. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound is particularly valuable in the synthesis of peptides and proteins, where it serves as a protecting group for the amino acid proline.

Applications De Recherche Scientifique

Chemistry

Fmoc-Hyp(tBu)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the construction of complex peptide sequences with high purity and yield.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

The compound is used in the development of peptide-based therapeutics. Peptides synthesized using this compound have applications in drug discovery and development, particularly in targeting specific proteins or pathways involved in diseases.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of removal make it an ideal choice for automated peptide synthesis.

Mécanisme D'action

Target of Action

Fmoc-Hyp(tBu)-OH is primarily used in the synthesis of peptides . Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .

Mode of Action

The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . This synthetic strategy involves the coupling of the Fmoc-amino acid to the resin . Once the coupling is completed, piperidine or 4-methylpiperidine is added up to a concentration of 20% to the coupling cocktail, which contains an excess of Fmoc-aa-OxymaPure (active ester) and Fmoc-peptide resin .

Biochemical Pathways

The Fmoc/tBu solid-phase synthesis is a key biochemical pathway in the production of peptides . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the solid-phase peptide synthesis process .

Result of Action

The result of the action of this compound is the production of peptides, which are gaining considerable attention as potential drugs . These peptides can be directly used in native chemical ligation reactions with fast shift kinetics at neutral pH .

Action Environment

The action environment of this compound is primarily in the laboratory setting, where it is used in the synthesis of peptides . Their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

Safety and Hazards

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Hyp(tBu)-OH typically involves the protection of the hydroxyl group of hydroxyproline with a tert-butyl group, followed by the introduction of the Fmoc group to the amino group. The synthesis can be summarized in the following steps:

Protection of Hydroxy Group: The hydroxyl group of hydroxyproline is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Introduction of Fmoc Group: The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the use of excess reagents to drive reactions to completion. The process involves multiple cycles of coupling and deprotection steps, with extensive washing to remove excess reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Hyp(tBu)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions.

Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

Deprotection: Piperidine (20% in DMF) for Fmoc removal; trifluoroacetic acid (TFA) for tert-butyl removal.

Coupling: HBTU, DIPEA, and DMF as the solvent.

Major Products

The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified or coupled to other amino acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Pro-OH: 9-fluorenylmethoxycarbonyl-proline

Boc-Hyp(tBu)-OH: tert-butoxycarbonyl-4-hydroxyproline tert-butyl ester

Fmoc-Ser(tBu)-OH: 9-fluorenylmethoxycarbonyl-serine tert-butyl ester

Uniqueness

Fmoc-Hyp(tBu)-OH is unique due to its dual protection strategy, which allows for the selective deprotection of the amino and hydroxyl groups. This makes it particularly useful in the synthesis of peptides that contain hydroxyproline, as it ensures the integrity of the hydroxyl group throughout the synthesis process.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-Hyp(tBu)-OH involves the protection of the Hyp (4-hydroxyproline) amino group with tert-butyloxycarbonyl (tBu) group, followed by the attachment of the Fmoc (9-fluorenylmethoxycarbonyl) group to the Hyp side chain hydroxyl group. The final product is obtained by deprotection of the tBu and Fmoc groups.", "Starting Materials": [ "4-hydroxyproline", "tert-butyl chloroformate", "9-fluorenylmethanol", "diisopropylethylamine", "dichloromethane", "dimethylformamide", "triethylamine", "acetic anhydride", "methanol", "water" ], "Reaction": [ "Step 1: Protection of Hyp amino group with tBu group using tert-butyl chloroformate and diisopropylethylamine in dichloromethane", "Step 2: Attachment of Fmoc group to Hyp side chain hydroxyl group using 9-fluorenylmethanol, diisopropylethylamine, and acetic anhydride in dimethylformamide", "Step 3: Deprotection of tBu and Fmoc groups using trifluoroacetic acid in methanol and water" ] } | |

Numéro CAS |

122996-47-8 |

Formule moléculaire |

C24H26NO5- |

Poids moléculaire |

408.5 g/mol |

Nom IUPAC |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/p-1/t15-,21+/m1/s1 |

Clé InChI |

WPBXBYOKQUEIDW-VFNWGFHPSA-M |

SMILES isomérique |

CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |

SMILES |

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

SMILES canonique |

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |

Pictogrammes |

Irritant |

Séquence |

X |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-Hyp(tBu)-OH in the synthesis of !-conotoxin TxIC?

A1: this compound is a protected form of hydroxyproline, a key amino acid found in !-conotoxin TxIC. The research article highlights that !-conotoxin TxIC possesses a high degree of post-translational modification, including the presence of two 4-trans hydroxyproline moieties []. While the article doesn't explicitly detail the synthesis procedure, it's highly likely that this compound served as a building block during the solid-phase peptide synthesis (SPPS) of !-conotoxin TxIC or its analogs. The Fmoc group acts as a temporary protecting group for the amino terminus, while the tBu group protects the hydroxyl side chain of hydroxyproline, allowing for controlled and sequential addition of amino acids during SPPS.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)

![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)